3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine
Description
Properties
IUPAC Name |
azepan-1-yl-[4-(3,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16-8-9-20-22(27-17-12-18(30-2)14-19(13-17)31-3)21(15-25-23(20)26-16)24(29)28-10-6-4-5-7-11-28/h8-9,12-15H,4-7,10-11H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQASBVFROFBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a naphthyridine core, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on available research findings.
The molecular formula of this compound is with a molecular weight of 420.5 g/mol. The structure includes a naphthyridine ring system substituted with an azepane carbonyl and a dimethoxyphenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O3 |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets within biological systems. These targets may include enzymes and receptors involved in various signaling pathways. The presence of the naphthyridine moiety is particularly significant as it has been associated with the inhibition of certain kinases and other proteins involved in disease processes.
Anticancer Activity
Research has indicated that naphthyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2 .
Antimicrobial Properties
Compounds containing naphthyridine structures have also demonstrated antimicrobial activity against various pathogens. The mechanism typically involves disruption of bacterial cell walls or interference with nucleic acid synthesis . Specific studies have reported that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The anti-inflammatory properties of naphthyridine derivatives are attributed to their ability to modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Anticancer Study : A study conducted on a series of naphthyridine derivatives revealed that modifications at the carbonyl position significantly enhanced their cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa cells). The study highlighted the importance of substituents in determining biological activity .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited MIC values comparable to conventional antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional distinctions between the target compound and its analogs:
Structural and Functional Analysis
Impact of Aryl Substitution
- The 3,5-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups at meta positions, which may enhance π-π stacking or hydrogen bonding compared to 3,4-dimethoxyphenyl (Analog 1) or 4-fluoro-2-methylphenyl (Analog 4) .
Heterocyclic Modifications
- Replacement of azepane-1-carbonyl with 3-cyclopropyl-1,2,4-oxadiazole (Analog 3) introduces a rigid, planar heterocycle, likely altering binding kinetics and metabolic stability .
Pharmacological Implications
- While direct activity data are unavailable, thiomorpholine and oxadiazole analogs are commonly associated with kinase inhibition (e.g., JAK/STAT pathways) due to their ability to mimic ATP-binding motifs .
Q & A
Basic: What are the standard synthetic protocols for 3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine, and what are the critical reaction conditions?
The synthesis involves multi-step organic reactions, starting with the functionalization of the 1,8-naphthyridine core. Key steps include:
- Amination : Introduction of the 3,5-dimethoxyphenylamine group via nucleophilic substitution or palladium-catalyzed coupling .
- Carbonylation : Attachment of the azepane moiety using carbonylating agents like phosgene derivatives or carbodiimides under inert conditions .
- Methylation : Selective methylation at the 7-position using methyl halides or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Critical conditions include temperature control (60–120°C), solvent selection (e.g., DMF or THF for polar aprotic environments), and catalyst optimization (e.g., Pd(PPh₃)₄ for coupling reactions). Characterization via ¹H/¹³C NMR and HRMS is essential to confirm purity .
Advanced: How can researchers optimize reaction yields and address competing side reactions during synthesis?
Competing side reactions, such as over-alkylation or incomplete amination, can be mitigated by:
- Stepwise purification : Intermediate isolation via column chromatography (silica gel, hexane/EtOAc gradients) to remove unreacted precursors .
- Catalyst screening : Testing palladium/ligand combinations (e.g., XPhos or BINAP) to enhance coupling efficiency .
- Kinetic studies : Monitoring reaction progress using TLC or HPLC to identify optimal termination points .
For yield optimization, microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) while maintaining >80% yield .
Basic: What spectroscopic and chromatographic methods are used to characterize this compound?
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8 ppm), and azepane protons (δ 1.5–2.1 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and naphthyridine carbons .
- Mass Spectrometry : HRMS (ESI+) validates the molecular ion [M+H]⁺ at m/z 420.215 .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) with UV detection at 254 nm .
Advanced: How do contradictory data on biological targets (e.g., BTK vs. kinases) arise, and how can they be resolved?
Discrepancies in target identification may stem from:
- Assay specificity : Off-target interactions in kinase panels (e.g., BTK vs. EGFR) due to structural homology .
- Cellular context : Differential expression of targets in cell lines (e.g., cancer vs. immune cells) .
Resolution strategies: - Orthogonal assays : Combine enzymatic assays (IC₅₀ for BTK) with cellular thermal shift assays (CETSA) to confirm target engagement .
- CRISPR knockouts : Validate target dependency in BTK-deficient cell lines .
Basic: What in vitro models are suitable for initial biological activity screening?
- Anticancer activity : MTT assays in leukemia (e.g., Jurkat) and solid tumor lines (e.g., MCF-7) at 1–100 µM doses .
- Antimicrobial screening : Broth microdilution against S. aureus (MIC determination) .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., BTK inhibition with Z′-LYTE® kits) .
Advanced: What computational and structural biology tools elucidate its mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in BTK’s ATP-binding pocket (PDB: 5P9J) .
- MD simulations : GROMACS evaluates binding stability over 100 ns trajectories .
- X-ray crystallography : Co-crystallization with BTK confirms hydrogen bonds with Met477 and hydrophobic interactions with Leu408 .
Basic: How is the compound’s stability assessed under physiological conditions?
- pH stability : Incubation in buffers (pH 2–9) at 37°C for 24 hours, monitored via HPLC .
- Plasma stability : Exposure to human plasma (37°C, 1–6 hours) with LC-MS quantification of degradation products .
Advanced: What strategies address poor solubility in pharmacokinetic studies?
- Formulation : Use of co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability .
- Prodrug design : Introduction of phosphate esters at the methoxy groups for aqueous solubility .
Basic: What are the key structure-activity relationships (SAR) for naphthyridine derivatives?
| Modification | Impact on Activity |
|---|---|
| 3,5-Dimethoxyphenyl | Enhances BTK binding via H-bonding |
| Azepane carbonyl | Improves metabolic stability |
| 7-Methyl group | Reduces off-target kinase interactions |
Advanced: How can researchers validate conflicting cytotoxicity data across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
